molecular formula C16H13ClN2O2S B2785786 N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide CAS No. 868230-86-8

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide

Cat. No.: B2785786
CAS No.: 868230-86-8
M. Wt: 332.8
InChI Key: WITRMMXXAGJUMY-UHFFFAOYSA-N
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Description

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide is a chemical compound that belongs to the benzothiazole family. This compound is characterized by the presence of a benzothiazole ring, which is a bicyclic structure consisting of a benzene ring fused to a thiazole ring. The compound also contains a methoxybenzamide group, which contributes to its unique chemical properties.

Preparation Methods

The synthesis of N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide typically involves the reaction of 6-chloro-4-methyl-1,3-benzothiazol-2-amine with 2-methoxybenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to ensure optimal yield and purity.

Chemical Reactions Analysis

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Scientific Research Applications

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of kinases, which play a crucial role in cell signaling pathways. This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide can be compared with other benzothiazole derivatives, such as:

    N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-methylglycine: This compound has similar structural features but differs in its functional groups, leading to different chemical and biological properties.

    N’-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine: Another related compound with distinct functional groups, which affects its reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and potential biological activities.

Properties

IUPAC Name

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2S/c1-9-7-10(17)8-13-14(9)18-16(22-13)19-15(20)11-5-3-4-6-12(11)21-2/h3-8H,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WITRMMXXAGJUMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=C(S2)NC(=O)C3=CC=CC=C3OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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